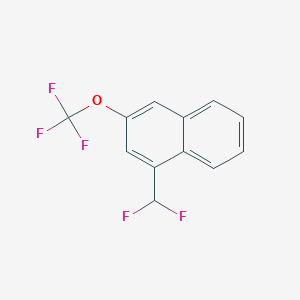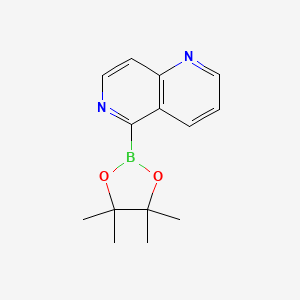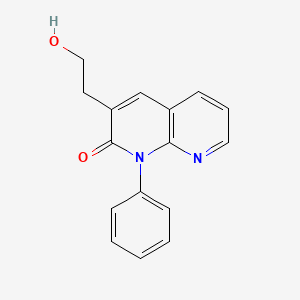
1-(4-Nitrophenyl)-6,7-dihydro-1H-indazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Nitrophenyl)-6,7-dihydro-1H-indazol-4(5H)-one is a chemical compound that belongs to the class of indazoles Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring
Preparation Methods
The synthesis of 1-(4-Nitrophenyl)-6,7-dihydro-1H-indazol-4(5H)-one typically involves the reaction of 4-nitrophenylhydrazine with cyclohexanone under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the indazole ring. The reaction conditions often include the use of a strong acid like hydrochloric acid or sulfuric acid as a catalyst, and the reaction is usually carried out at elevated temperatures to ensure complete cyclization.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
1-(4-Nitrophenyl)-6,7-dihydro-1H-indazol-4(5H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group under appropriate conditions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, potassium permanganate, and various nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Nitrophenyl)-6,7-dihydro-1H-indazol-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new drugs.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)-6,7-dihydro-1H-indazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can undergo reduction to form an amino group, which may then interact with biological molecules through hydrogen bonding or other interactions. The indazole ring structure allows the compound to fit into specific binding sites on enzymes or receptors, thereby modulating their activity and exerting its effects.
Comparison with Similar Compounds
1-(4-Nitrophenyl)-6,7-dihydro-1H-indazol-4(5H)-one can be compared with other similar compounds, such as:
4-Nitrophenylhydrazine: A precursor in the synthesis of the target compound, known for its reactivity and use in various organic reactions.
4-Nitrophenyl chloroformate: Used in the synthesis of carbamates and other derivatives, with applications in organic synthesis and medicinal chemistry.
4-Nitrophenyl acetate: Commonly used as a substrate in enzymatic assays to study esterases and other enzymes.
The uniqueness of this compound lies in its indazole ring structure, which imparts specific chemical and biological properties that are distinct from other nitrophenyl derivatives.
Properties
Molecular Formula |
C13H11N3O3 |
|---|---|
Molecular Weight |
257.24 g/mol |
IUPAC Name |
1-(4-nitrophenyl)-6,7-dihydro-5H-indazol-4-one |
InChI |
InChI=1S/C13H11N3O3/c17-13-3-1-2-12-11(13)8-14-15(12)9-4-6-10(7-5-9)16(18)19/h4-8H,1-3H2 |
InChI Key |
YEVHPQGTGIUOBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=NN2C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Amino-2-[(piperidin-1-yl)methyl]naphthalen-1-ol](/img/structure/B11857185.png)
![3-(2-Hydrazinylthiazol-4-yl)-2-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B11857196.png)


![8-Ethyl-1,3,4,6,7,8-hexahydro-4,6,6,8-tetramethylcyclopenta[G]-2-benzopyran](/img/structure/B11857209.png)

![1-Methyl-N-phenyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-amine](/img/structure/B11857216.png)





